molecular formula C24H26ClN5O3 B2861007 N-(3-chlorophenyl)-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide CAS No. 902932-49-4

N-(3-chlorophenyl)-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide

Cat. No. B2861007
CAS RN: 902932-49-4
M. Wt: 467.95
InChI Key:
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Description

The compound is a complex organic molecule with several functional groups, including a triazole ring and a quinazolinone ring. These types of compounds are often studied for their potential biological activities .


Molecular Structure Analysis

The compound contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. It also contains a quinazolinone ring, which is a fused ring system containing two nitrogen atoms .


Chemical Reactions Analysis

Triazole derivatives are known to exhibit a variety of chemical reactions, often influenced by the other functional groups present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups can influence solubility, while the size and shape of the molecule can influence its melting point and boiling point .

Scientific Research Applications

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Triazole derivatives are often studied for their potential antiviral and antimicrobial activities .

Future Directions

Future research could involve synthesizing the compound and studying its physical and chemical properties, as well as any potential biological activities. It could also involve modifying the structure to enhance its properties or reduce any potential toxicity .

properties

IUPAC Name

N-(3-chlorophenyl)-3-[5-oxo-4-(3-propan-2-yloxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN5O3/c1-16(2)33-14-6-13-29-23(32)19-9-3-4-10-20(19)30-21(27-28-24(29)30)11-12-22(31)26-18-8-5-7-17(25)15-18/h3-5,7-10,15-16H,6,11-14H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMAKHAIGGBRRGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide

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